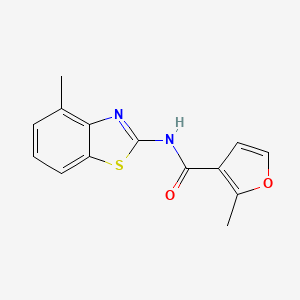

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide

Descripción general

Descripción

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide is a synthetic compound that has attracted significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis. These molecules were compared with standard reference drugs, and their potency was evaluated in vitro and in vivo . Further studies have explored structure-activity relationships and molecular docking to identify potent inhibitors targeting the DprE1 enzyme.

Muscle Relaxant and Anti-Tetanus Properties

The compound’s close relative, 2-amino-6-methylbenzothiazole , has been investigated for its muscle relaxant and anti-tetanus activity. Its potential in modulating muscle function makes it relevant for neuromuscular disorders and tetanus management .

Antitumor Activity

A series of novel compounds bridged by acyl groups at the 5,8-dihydroxyl group of 2,5-dihydroxy-1,4-naphthoquinone (DHNQ) were synthesized. Among these, 2-[N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-dipropylcarbonyloxy-1,4-naphthoquinone exhibited potent antitumor activity. Further exploration of its mechanism and efficacy against specific cancer cell lines is warranted .

Carbonylating Agent in Organic Reactions

The compound’s ester form, 4-methylbenzoic acid 3-methyl-2-butyl ester , can serve as a carbonylating agent in organic reactions. Its unique structure contributes to diverse synthetic pathways and transformations .

Bioactive Glycohybrids and Molecular Modeling

Researchers have also investigated the development of new methods for natural product-inspired bioactive glycohybrids. These efforts involve combining benzothiazole moieties with carbohydrate-derived materials. Additionally, molecular modeling studies, especially protein-ligand interactions via in silico docking tools, have explored the compound’s binding affinity to specific receptors .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been studied extensively for their diverse biological activities . They have been found to exhibit promising activity against various bacterial strains .

Mode of Action

It’s known that benzothiazole derivatives interact with their targets, leading to inhibition of the target’s function . This interaction and the resulting changes depend on the specific target and the structure of the benzothiazole derivative.

Biochemical Pathways

Benzothiazole derivatives have been found to affect various biochemical pathways depending on their specific targets

Pharmacokinetics

A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile . The impact of these properties on the bioavailability of the compound would need further investigation.

Result of Action

Benzothiazole derivatives have been found to exhibit promising activity against various bacterial strains . The specific effects would depend on the compound’s interaction with its target.

Action Environment

Factors such as ph, temperature, and presence of other compounds can potentially influence the action of benzothiazole derivatives .

Propiedades

IUPAC Name |

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-8-4-3-5-11-12(8)15-14(19-11)16-13(17)10-6-7-18-9(10)2/h3-7H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETMIEWMKSVPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(OC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

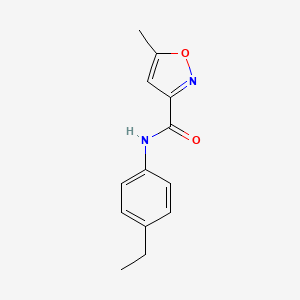

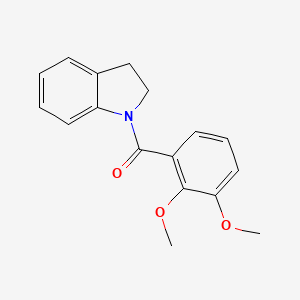

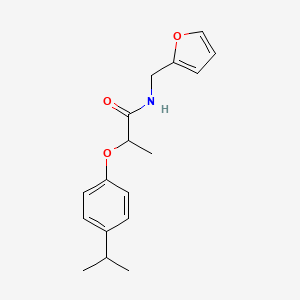

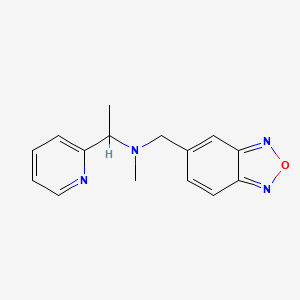

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

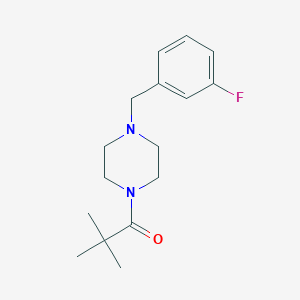

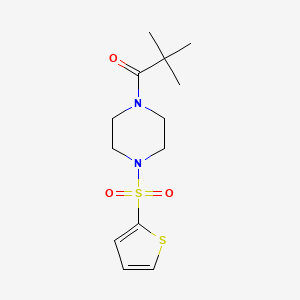

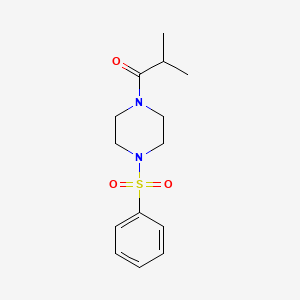

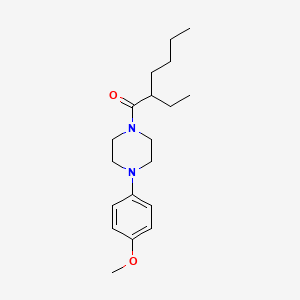

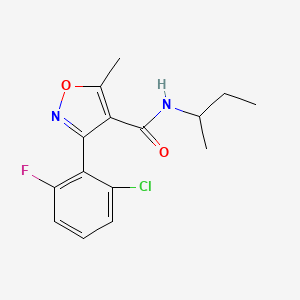

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4432493.png)

![8-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4432499.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4432533.png)

![N-(4-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B4432556.png)

![1-[(4-ethylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4432563.png)